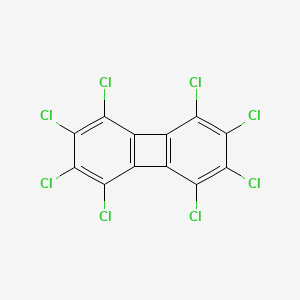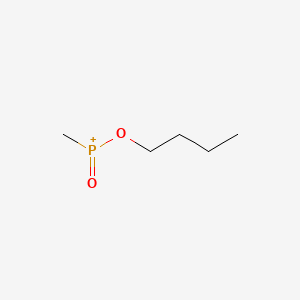
Phosphinic acid, methyl-, butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, methyl-, butyl ester is an organophosphorus compound with the chemical formula C5H13O2P. It is a colorless to pale yellow liquid with low volatility. This compound is soluble in organic solvents such as ethanol, ether, and acetone, but it is insoluble in water . It is commonly used as an intermediate in organic synthesis and as a catalyst in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphinic acid, methyl-, butyl ester is typically prepared through an esterification reaction. The process involves reacting phosphinic acid with butanol under suitable conditions . The reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid to enhance the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where phosphinic acid and butanol are mixed in the presence of an acid catalyst. The reaction mixture is then heated to facilitate the esterification process, and the product is purified through distillation to obtain the desired ester .
Análisis De Reacciones Químicas
Types of Reactions: Phosphinic acid, methyl-, butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield phosphinic acid and butanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Hydrolysis: Phosphinic acid and butanol.
Substitution: Various substituted phosphinic acid derivatives.
Aplicaciones Científicas De Investigación
Phosphinic acid, methyl-, butyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphinic acid, methyl-, butyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to antibacterial or antiviral effects, depending on the target enzyme and the organism involved.
Comparación Con Compuestos Similares
Phosphinic acid, methyl-, butyl ester can be compared with other similar compounds such as:
- Phosphonic acid, methyl-, butyl ester
- Phosphinic acid, ethyl-, butyl ester
- Phosphonic acid, ethyl-, butyl ester
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its solubility in organic solvents and its ability to act as a catalyst in various reactions make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
6172-80-1 |
|---|---|
Fórmula molecular |
C5H12O2P+ |
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
butoxy-methyl-oxophosphanium |
InChI |
InChI=1S/C5H12O2P/c1-3-4-5-7-8(2)6/h3-5H2,1-2H3/q+1 |
Clave InChI |
JUMDGYIOMFZJDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[P+](=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


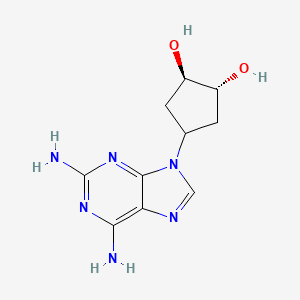
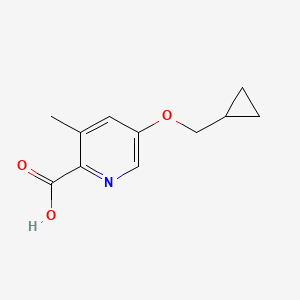
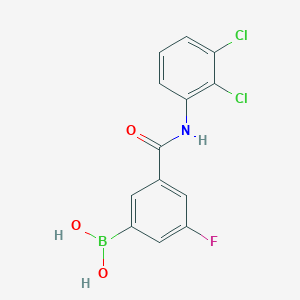
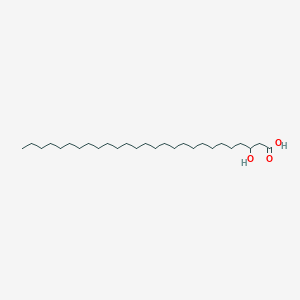
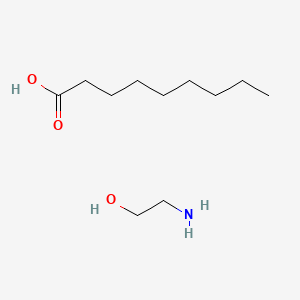


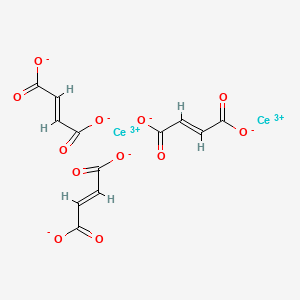
![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)

